Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Description
The compound Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (molecular formula: C₁₇H₁₃ClN₂O₃) features a benzoic acid ethyl ester moiety linked to a pyrrolo[2,3-b]pyridine heterocyclic core. Key substituents include:
- A chlorine atom at position 5 of the pyrrolopyridine ring.
- A formyl group (-CHO) at position 3 of the same ring.
- Molecular Weight: Calculated as 328.5 g/mol (based on formula C₁₇H₁₃ClN₂O₃) .
- XLogP3: 3.8 (lipophilicity index, similar to a related compound lacking the formyl group) .
- Topological Polar Surface Area (TPSA): 44.1 Ų, indicating moderate polarity .
The formyl group enhances reactivity, enabling participation in nucleophilic additions (e.g., Schiff base formation), while the chlorine atom contributes to electronic effects and steric interactions .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
ethyl 4-(5-chloro-3-formylpyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H13ClN2O3/c1-2-23-17(22)11-3-5-14(6-4-11)20-9-12(10-21)15-7-13(18)8-19-16(15)20/h3-10H,2H2,1H3 |
InChI Key |
BMCKBMWDPMFBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Route A: Pyrrolo[2,3-b]pyridine Synthesis
The synthesis often begins with the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions involving appropriate precursors. A common method includes:
Starting Materials : 5-chloro-1H-pyrrole and suitable aromatic aldehydes.
Reaction Conditions : The reaction is typically performed in a solvent such as ethanol or methanol under reflux conditions.
Route B: Chlorination
Following the formation of the pyrrolo[2,3-b]pyridine core, chlorination is conducted to introduce the chloro substituent:
- Reagents : Thionyl chloride or phosphorus pentachloride is commonly used for chlorination.
Route C: Esterification
The final step involves the esterification of benzoic acid with ethanol:
- Reagents : Ethanol is reacted with the chlorinated intermediate in the presence of an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Key aspects include:
Continuous Flow Reactors : These systems allow for consistent production and improved yield.
High-Purity Reagents : The use of high-purity starting materials minimizes impurities in the final product.
Automated Systems : Automation enhances efficiency and reproducibility in synthesis.
Summary of Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Ethanol or methanol, reflux | Formation of pyrrolo[2,3-b]pyridine core |
| Chlorination | Thionyl chloride or phosphorus pentachloride | Introduction of chloro substituent |
| Esterification | Ethanol + sulfuric acid catalyst | Formation of ethyl ester |
The compound undergoes various chemical reactions that can modify its structure and properties:
Types of Reactions
Oxidation : Can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other derivatives.
Reduction : Conducted using lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution : Nucleophilic substitution can replace chlorine with nucleophiles such as amines or thiols.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Ammonia or primary amines | Ethanol |
Major Products from Reactions
| Reaction Type | Major Products |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Alcohols or amines |
| Substitution | Amino or thiol-substituted derivatives |
Understanding structurally similar compounds provides insight into the unique properties of benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Benzoic Acid, 4-(5-Chloro-1H-Pyrrolo[2,3-b]Pyridin-1-Yl)-Ethyl Ester | C₁₆H₁₂ClN₂O₂ | 300.74 | Chloro group at position 5 |
| Benzoic Acid, 4-(5-Bromo-3-Cyano-1H-Pyrrolo[2,3-b]Pyridin-1-Yl)-Ethyl Ester | C₁₇H₁₂BrN₃O₂ | 378.66 | Bromine replaces chlorine |
| Benzoic Acid, 4-Fluoro-2-(1H-Pyrrolo[2,3-b]Pyridin-5-Yloxy)-Methyl Ester | C₁₅H₁₁FN₂O₃ | 298.26 | Methyl ester instead of ethyl ester |
Chemical Reactions Analysis
Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. Specifically, benzoic acid derivatives have been shown to inhibit tumor growth in various cancer cell lines. The incorporation of the pyrrolopyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, research has demonstrated that similar compounds can inhibit the activity of certain kinases involved in cancer cell proliferation .
2. Anti-inflammatory Agents
The compound has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to known COX-2 inhibitors suggests that it may possess similar inhibitory effects on cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. Studies have reported that modifications to the benzoic acid structure can lead to enhanced anti-inflammatory activity .
3. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. The presence of the chloro and pyrrolopyridine groups may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various bacterial strains. Research indicates that compounds with similar structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Material Science Applications
1. Polymer Chemistry
Benzoic acid derivatives are often utilized as monomers or additives in polymer synthesis. The incorporation of such compounds can improve the thermal stability and mechanical properties of polymers. For example, studies have shown that adding benzoic acid derivatives to polyesters can enhance their crystallinity and thermal resistance, making them suitable for high-performance applications .
2. Dye and Pigment Production
The unique chemical structure of benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester lends itself well to applications in dye chemistry. Its ability to form stable complexes with metal ions can be exploited in the development of new dyes and pigments for textiles and coatings .
Chemical Intermediate
1. Synthesis of Novel Compounds
As a versatile chemical intermediate, this compound can be utilized in the synthesis of various bioactive molecules. The functional groups present allow for further chemical modifications through reactions such as esterification or amidation, leading to the development of new pharmaceuticals or agrochemicals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The pyrrolo[2,3-b]pyridine moiety is particularly effective in mimicking the natural substrates of certain enzymes, leading to competitive inhibition. Additionally, the formyl group can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Structural Analogs with Halogen and Functional Group Variations
The following compounds share the pyrrolo[2,3-b]pyridine core and benzoic acid ester backbone but differ in substituents:
Note: Molecular weight calculated due to absence of direct experimental data for the target compound.
Impact of Substituents on Properties
Halogen Variation (Cl vs. Br):
- Electronics : Bromine’s larger atomic size and lower electronegativity compared to chlorine may reduce electrophilicity at position 5.
Functional Group Variation (CHO vs. CN vs. None):
- Formyl (-CHO) : Increases polarity (TPSA ~44.1 Ų) and reactivity (e.g., aldehyde-specific reactions). May elevate toxicity risks due to electrophilic nature .
- Cyano (-CN): Electron-withdrawing but less reactive than CHO. Hydrolyzes to carboxylic acids under basic conditions. Associated with oral toxicity (H302) .
- No 3-Substituent: Reduces steric hindrance and polarity, as seen in the compound with molecular weight 300.7 g/mol .
Biological Activity
Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS No. 934290-89-8) is a complex organic compound with notable biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.
Compound Overview
- Molecular Formula : CHClNO
- Molecular Weight : 328.75 g/mol
- SMILES Notation :
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Cl
This compound features a benzoic acid moiety with an ethyl ester functional group and a pyrrolo[2,3-b]pyridine derivative that includes a chloro substituent and an aldehyde group. The unique structural characteristics contribute to its biological properties.
Anticancer Potential
Research indicates that benzoic acid derivatives, particularly those containing pyrrolo[2,3-b]pyridine structures, exhibit significant anticancer activity. The compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a crucial role in cell survival and proliferation pathways associated with various cancers .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific kinase domains. This binding influences the activity of these kinases, thereby altering cellular signaling pathways that regulate growth and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of the pyrrolo[2,3-b]pyridine core followed by acylation to introduce the benzoic acid moiety.
Synthesis Pathway Example :
- Formation of Pyrrolo[2,3-b]pyridine : Starting from appropriate precursors.
- Acylation Reaction : Introduction of the benzoic acid moiety through acylation.
- Esterification : Conversion to the ethyl ester using ethanol in the presence of an acid catalyst.
Study on Anticancer Activity
A study conducted on various derivatives of benzoic acid showed that compounds with similar structures exhibited cytotoxicity against multiple human cancer cell lines. For instance, derivatives were tested for their ability to inhibit growth in MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that modifications in the substituents could enhance or diminish activity .
Structure-Activity Relationship (SAR)
The biological activity of benzoic acid derivatives is significantly influenced by their structural features. Variations in substituents at specific positions on the pyrrolo[2,3-b]pyridine core can lead to different levels of kinase inhibition and cytotoxicity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Lacks chloro and formyl groups | Reduced kinase inhibition |
| 4-(5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Contains naphthalene moiety | Enhanced cytotoxicity |
| 4-(5-(3-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Features a cyano group | Increased selectivity for kinases |
Q & A
Q. What synthetic strategies are recommended for introducing the 3-formyl group to the pyrrolo[2,3-b]pyridine scaffold in this compound?
The 3-formyl group can be introduced via Vilsmeier-Haack formylation , a method validated for similar heterocyclic systems. Key steps include:
- Activation of the pyrrolo[2,3-b]pyridine core at the 3-position using POCl₃/DMF.
- Quenching with aqueous NaHCO₃ to isolate the aldehyde intermediate.
- Purification via column chromatography (hexane/ethyl acetate gradient) to achieve >90% purity .
Alternative routes, such as oxidative formylation using SeO₂, may be explored but require rigorous control of reaction stoichiometry to avoid over-oxidation .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for the pyrrolo[2,3-b]pyridine core be resolved?
- X-ray crystallography should be prioritized for definitive structural confirmation, as seen in studies of analogous compounds (e.g., N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine) .
- For NMR discrepancies, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for the chloro and formyl substituents. Dynamic effects in solution (e.g., rotational isomerism) may explain deviations from solid-state data .
Advanced Research Questions
Q. What methodologies are suitable for assessing the hydrolytic stability of the ethyl ester moiety under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (e.g., ammonium acetate, pH 6.5–7.4) at 37°C and monitor ester cleavage via HPLC-MS over 24–72 hours .
- Enzymatic hydrolysis : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Quantify benzoic acid derivatives using LC-MS/MS with deuterated internal standards .
Q. How can the electronic effects of the 5-chloro substituent on the pyrrolo[2,3-b]pyridine ring be computationally modeled to predict reactivity?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions.
- Compare HOMO-LUMO gaps with analogous non-chlorinated derivatives to quantify the electron-withdrawing impact of the chloro group.
- Validate models against experimental data, such as reaction rates in nucleophilic aromatic substitution .
Q. What strategies mitigate side reactions during coupling of the benzoic acid and pyrrolo[2,3-b]pyridine fragments?
- Protection-deprotection : Temporarily block the formyl group with ethylene glycol to prevent Schiff base formation during esterification.
- Coupling agents : Use HATU/DIPEA in DMF for efficient amide/ester bond formation, as demonstrated in related benzopyrrole syntheses .
- Monitor reaction progress via in situ IR to detect carbonyl intermediates and optimize stoichiometry .
Data Analysis and Optimization
Q. How should researchers address low yields in the final esterification step?
Q. What analytical techniques are critical for characterizing trace impurities in this compound?
- High-resolution mass spectrometry (HRMS) : Identify impurities with mass errors <2 ppm (e.g., dechlorinated byproducts or ester hydrolysis products) .
- NMR relaxation experiments : Detect low-abundance rotamers or diastereomers using T₁ρ filters to suppress dominant signals .
Stability and Storage
Q. How does the 3-formyl group influence photostability, and what storage conditions are recommended?
- The formyl group increases UV sensitivity. Conduct accelerated photodegradation studies using ICH Q1B guidelines:
Advanced Applications
Q. Can this compound serve as a precursor for fluorescent probes targeting kinase domains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
